1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
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Overview
Description
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a synthetic organic compound that features a furan ring, a piperazine ring, and a pyrrole ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Nucleophilic substitution: The furan-2-carbonyl chloride can then react with piperazine to form 4-(furan-2-carbonyl)piperazine.
Alkylation: The resulting compound can be alkylated with 4-bromobutan-1-one to introduce the butanone moiety.
Formation of the pyrrole ring: Finally, the compound can undergo a cyclization reaction with pyrrole to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to speed up the reactions.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potentially as a lead compound for drug development.
Industry: In the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-imidazol-1-yl)butan-1-one: Similar structure but with an imidazole ring instead of a pyrrole ring.
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrazol-1-yl)butan-1-one: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(6-3-9-18-7-1-2-8-18)19-10-12-20(13-11-19)17(22)15-5-4-14-23-15/h1-2,4-5,7-8,14H,3,6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQVSQPUTGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCN2C=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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